N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide
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Overview
Description
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
The synthesis of N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the cyclization of anthranilic acid with formamide under acidic conditions to form the quinoline ring. Subsequent methylation of the amide group yields the desired compound . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to bacterial ribosomes, disrupting protein synthesis and resulting in antimicrobial effects .
Comparison with Similar Compounds
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide can be compared with other quinoline derivatives such as quinoline-2,4-dione and quinoline-6-carbohydrazide . While these compounds share a similar quinoline core structure, this compound is unique due to its dimethylamino substitution, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZJCPAOAVESDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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